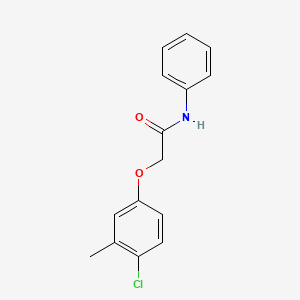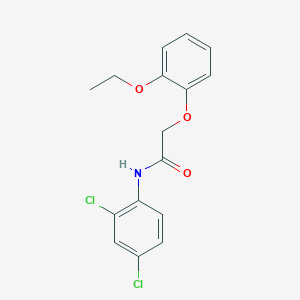![molecular formula C14H24N4 B5604543 1-{[6-(dimethylamino)-3-pyridinyl]methyl}-3-azepanamine dihydrochloride](/img/structure/B5604543.png)
1-{[6-(dimethylamino)-3-pyridinyl]methyl}-3-azepanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[6-(dimethylamino)-3-pyridinyl]methyl}-3-azepanamine dihydrochloride, also known as DMXAA, is a small molecule that has been investigated for its antitumor activity. It was first identified as a potential anticancer agent in the late 1990s and has since been the subject of extensive research.
Mechanism of Action
1-{[6-(dimethylamino)-3-pyridinyl]methyl}-3-azepanamine dihydrochloride works by stimulating the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines activate immune cells, such as macrophages and natural killer cells, which can then target and destroy cancer cells. This compound has also been shown to inhibit the formation of new blood vessels, which can help to starve tumors of the nutrients they need to grow.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can induce the production of cytokines, activate immune cells, and inhibit the formation of new blood vessels. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
1-{[6-(dimethylamino)-3-pyridinyl]methyl}-3-azepanamine dihydrochloride has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized, and it has been extensively studied for its anticancer activity. However, there are also limitations to its use. This compound can be toxic at high doses, and it may not be effective against all tumor types.
Future Directions
There are several future directions for research on 1-{[6-(dimethylamino)-3-pyridinyl]methyl}-3-azepanamine dihydrochloride. One area of interest is the development of new synthetic methods for this compound that may be more efficient or cost-effective. Another area of interest is the investigation of the mechanisms of action of this compound, which may help to identify new targets for cancer therapy. Additionally, there is interest in combining this compound with other anticancer agents to enhance its activity and reduce toxicity.
Synthesis Methods
1-{[6-(dimethylamino)-3-pyridinyl]methyl}-3-azepanamine dihydrochloride can be synthesized using a variety of methods, including the reaction of 6-bromonicotinic acid with 3-aminomethylazepane. The resulting product is then treated with dimethylamine and hydrochloric acid to form this compound dihydrochloride.
Scientific Research Applications
1-{[6-(dimethylamino)-3-pyridinyl]methyl}-3-azepanamine dihydrochloride has been extensively studied for its potential use as an anticancer agent. It has been shown to have activity against a variety of tumor types, including melanoma, lung cancer, and colon cancer. This compound works by activating the immune system and inducing the production of cytokines, which can help to destroy cancer cells.
properties
IUPAC Name |
1-[[6-(dimethylamino)pyridin-3-yl]methyl]azepan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4/c1-17(2)14-7-6-12(9-16-14)10-18-8-4-3-5-13(15)11-18/h6-7,9,13H,3-5,8,10-11,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBGZWMGKUVKNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)CN2CCCCC(C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1H-imidazol-4-yl)ethyl]-8-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5604466.png)



![2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1,3-benzoxazole](/img/structure/B5604497.png)

![rel-(1S,5R)-6-benzyl-3-[2-oxo-2-(1-piperazinyl)ethyl]-3,6-diazabicyclo[3.2.2]nonan-7-one dihydrochloride](/img/structure/B5604509.png)
![7-[(4-fluorobenzyl)oxy]-4-methyl-3-propyl-2H-chromen-2-one](/img/structure/B5604513.png)

![2-(dichloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5604528.png)
![(4aR*,7aS*)-N,N-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)acetyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5604535.png)

![N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5604553.png)
